PF-04856264, chemically known as 3-cyano-4-(2-(1-methyl-1H-pyrazol-5-yl)phenoxy)-N-(thiazol-2-yl)benzenesulfonamide, is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7. [] This channel plays a crucial role in the transmission of pain signals within the nervous system. [, , , , ] PF-04856264 is a valuable research tool for investigating the role of NaV1.7 in pain pathways and exploring its potential as a therapeutic target for pain management. [, , , ]
PF-04856264 is a selective inhibitor of the voltage-gated sodium channel NaV1.7, which has garnered attention for its potential therapeutic applications in pain management. This compound has been investigated for its analgesic effects in various preclinical models, demonstrating significant efficacy in reducing pain behaviors associated with NaV1.7-mediated pain pathways. Its specificity for NaV1.7 over other sodium channel subtypes positions it as a promising candidate for developing targeted pain therapies.
PF-04856264 was developed as part of a broader effort to identify sodium channel modulators that could provide effective pain relief with minimized side effects. It belongs to a class of compounds known as gating modifiers, which interact with the voltage sensor of sodium channels, stabilizing specific conformational states that alter channel activity. This compound has been characterized through various pharmacological studies, including those published in peer-reviewed journals and clinical research databases .
The synthesis of PF-04856264 involves advanced organic chemistry techniques, including solid-phase peptide synthesis and native chemical ligation methods. The synthesis process is designed to ensure high purity and yield of the final product, which is critical for subsequent biological testing. The compound can be synthesized efficiently using a combination of automated synthesis platforms and manual techniques to optimize the folding and stability of the peptide .
PF-04856264's molecular structure has been elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound features a complex arrangement of functional groups that contribute to its binding affinity and selectivity for NaV1.7.
The reactivity profile of PF-04856264 includes interactions with various biological targets, primarily focusing on sodium channels. Its mechanism involves binding to specific sites on the NaV1.7 channel, leading to altered ion flow and reduced excitability of nociceptive neurons.
PF-04856264 exerts its analgesic effects through a multi-faceted mechanism involving modulation of sodium ion influx into neurons. By stabilizing the inactivated state of NaV1.7, it decreases neuronal excitability and reduces the transmission of pain signals.
PF-04856264 possesses several notable physical and chemical properties that contribute to its efficacy as a therapeutic agent:
The primary application of PF-04856264 lies in its potential use as an analgesic agent for treating chronic pain conditions associated with neuropathic pain syndromes. Its selective inhibition of NaV1.7 makes it particularly suitable for conditions where traditional analgesics may be ineffective or lead to significant side effects.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: